1-Propyl-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Propyl-1,4-dihydropyridine-3-carboxylic acid is a derivative of the 1,4-dihydropyridine class, which is known for its significant pharmacological and biological activities. The 1,4-dihydropyridine scaffold is a crucial component in many pharmaceuticals, including calcium channel blockers used to treat hypertension and other cardiovascular diseases . The carboxylic acid moiety enhances the compound’s solubility and reactivity, making it a valuable target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component reactions (MCRs) due to their efficiency and environmental friendliness . These methods allow for the simultaneous formation of multiple bonds, resulting in high yields and purities . Electrocarboxylation is another method used to introduce carboxylic acid groups into the 1,4-dihydropyridine scaffold, enhancing its biological activity .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Propyl-1,4-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels and enzymes . By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, as a calcium channel blocker, it can inhibit the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure .
Comparison with Similar Compounds
- Amlodipine
- Nifedipine
- Isradipine
- Nimodipine
Properties
CAS No. |
719988-12-2 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-propyl-4H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h3,6-7H,2,4-5H2,1H3,(H,11,12) |
InChI Key |
UKTOKYZBZPQSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CCC(=C1)C(=O)O |
Origin of Product |
United States |
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